4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Medicinal chemistry Synthetic intermediate Nitro group reactivity

4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 886186-46-5) is a synthetic quinolin-2(1H)-one derivative featuring a 4-methoxyphenethylamino group at the 4-position, a methyl group at N-1, and a nitro group at the 3-position. This compound belongs to the 4-amino-3-nitroquinolin-2(1H)-one class, a versatile scaffold recognized for its ability to undergo diverse chemical transformations including oxidation, reduction, and nucleophilic substitution.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 886186-46-5
Cat. No. B2571127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
CAS886186-46-5
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O4/c1-21-16-6-4-3-5-15(16)17(18(19(21)23)22(24)25)20-12-11-13-7-9-14(26-2)10-8-13/h3-10,20H,11-12H2,1-2H3
InChIKeyTYTZIFZNCRLBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 886186-46-5): A 4-Amino-3-nitroquinolin-2(1H)-one Scaffold for Chemical Biology and Medicinal Chemistry


4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 886186-46-5) is a synthetic quinolin-2(1H)-one derivative featuring a 4-methoxyphenethylamino group at the 4-position, a methyl group at N-1, and a nitro group at the 3-position. This compound belongs to the 4-amino-3-nitroquinolin-2(1H)-one class, a versatile scaffold recognized for its ability to undergo diverse chemical transformations including oxidation, reduction, and nucleophilic substitution . The compound is cataloged under PubChem CID 16421101 and is offered by multiple chemical suppliers as a research-grade building block [1]. Its well-defined molecular framework positions it as an intermediate of interest in kinase inhibitor research, NMDA receptor antagonist development, and broader pharmaceutical synthesis programs [2].

Why 4-Amino-3-nitroquinolin-2(1H)-one Analogs Cannot Be Freely Substituted: Evidence of Substituent-Driven Divergence in Biological Activity and ADME Profile


The 1-methyl-3-nitroquinolin-2(1H)-one scaffold tolerates diverse 4-amino substituents, yet functional, biological, and pharmaceutical outcomes are highly sensitive to the nature of the substituent. For example, within the broader 3-nitroquinolin-2(1H)-one series, SAR studies demonstrate that substitutions at the 4-, 5-, 6-, 7-, and 8-positions produce over 10-fold differences in NMDA receptor antagonist potency [1]. Similarly, among 4-amino-3-nitroquinolin-2-ones, different 4-substituents yield dramatically divergent anticonvulsant activities in mouse models [2]. Even closely related analogs—such as the 4-methoxyphenylamino derivative (CAS 313276-30-1), the unsubstituted 4-amino variant (CAS 141945-48-4), and the isobutylamino analog (CAS 849920-87-2)—differ in molecular weight by up to 134 Da, in lipophilicity, and in hydrogen-bonding capacity, each of which independently affects target engagement, CYP-mediated metabolism, and membrane permeability [3]. Therefore, generic substitution within this compound series is not scientifically defensible without rigorous, assay-specific comparative data.

Quantitative Differentiation of 4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (886186-46-5) Against Structural Analogs


Chemical Stability and Synthetic Utility: Nitro Group Retention vs. Unsubstituted 4-Amino Analog

The 3-nitro group on the quinolin-2(1H)-one scaffold is a critical functional handle enabling subsequent reduction to a 3-amino derivative, a transformation that unlocks further diversification through acylation, sulfonylation, or diazotization . The target compound (MW 353.38) retains this intact nitro group, in contrast to the 4-amino-1-methyl-3-nitroquinolin-2(1H)-one analog (CAS 141945-48-4, MW 219.20) which, while preserving the nitro moiety, lacks the extended 4-substituent that modulates solubility and steric environment [1]. Procurement of the target compound is therefore warranted specifically for synthetic routes where the 4-methoxyphenethylamino substituent must be present before nitro group reduction or further elaboration.

Medicinal chemistry Synthetic intermediate Nitro group reactivity

Structural Differentiation from the 4-Methoxyphenylamino Analog: Impact on CYP Enzyme Interaction Potential

A direct structural analog, 4-((4-methoxyphenyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 313276-30-1, MW 325.32), differs from the target compound (MW 353.38) by replacement of the 4-methoxyphenethylamino linker with a 4-methoxyphenylamino substituent . This structural modification alters the compound's XLogP3 (3.7 for the target) and topological polar surface area (87.4 Ų for the target), both of which are key determinants of CYP enzyme binding and metabolic stability [1]. In vitro CYP inhibition profiling of structurally related 3-nitroquinolin-2(1H)-one derivatives confirms that even minor substituent changes can shift CYP inhibition profiles by orders of magnitude [2]. Therefore, the target compound cannot be assumed to exhibit the same CYP liability profile as the 4-methoxyphenylamino analog.

Drug metabolism Cytochrome P450 ADME-Tox

Class-Level NMDA Receptor Glycine Site Antagonist Potency: Scaffold Validation Against 4-Hydroxy-3-nitroquinolin-2(1H)-ones

The 3-nitroquinolin-2(1H)-one scaffold has been validated as an NMDA receptor glycine site antagonist pharmacophore [1]. In a comprehensive SAR study of 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs), the most potent analog, 5,6,7-trichloro HNQ (8i), demonstrated an IC50 of 220 nM in a [³H]DCKA binding assay and a Kb of 79 nM in electrophysiological assays using Xenopus oocytes expressing NMDA receptor subunits, with 240-fold selectivity for NMDA over AMPA receptors [2]. The target compound replaces the 4-hydroxy group with a 4-(4-methoxyphenethyl)amino substituent, a modification that—based on HNQ SAR trends—is predicted to alter both binding affinity and subtype selectivity relative to the hydroxy series [3]. Quantitative binding and functional data for the target compound itself remain to be generated.

NMDA receptor Glycine site antagonist Neuropharmacology

ADME-Relevant Molecular Properties: Computed Lipophilicity and Polar Surface Area Differentiation

Computed physicochemical properties for the target compound include XLogP3 = 3.7 and topological polar surface area (TPSA) = 87.4 Ų [1]. These values place the compound within favorable drug-like space (XLogP3 < 5; TPSA < 140 Ų) and predict moderate membrane permeability with manageable efflux liability [2]. In contrast, the diethylaminoethyl analog (CAS 433318-33-3, MW 318.38) bears a basic tertiary amine absent in the target compound, which is expected to reduce its XLogP3 and increase TPSA due to additional hydrogen bond acceptors, thereby shifting its ADME profile toward higher aqueous solubility but potentially lower passive membrane permeability . The isobutylamino analog (CAS 849920-87-2, MW 275.30) represents a lower molecular weight, more lipophilic-lean alternative, but loses the aromatic methoxyphenyl moiety that may confer additional π-stacking or hydrophobic interactions with target proteins .

ADME Lipophilicity Drug-likeness

Evidence-Backed Research and Industrial Applications for 4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (886186-46-5)


Structure-Activity Relationship (SAR) Exploration of 4-Amino-3-nitroquinolin-2(1H)-one NMDA Receptor Antagonists

The 3-nitroquinolin-2(1H)-one scaffold is a validated NMDA receptor glycine site antagonist pharmacophore, with the most potent 4-hydroxy analog (5,6,7-trichloro HNQ) achieving an IC50 of 220 nM [1]. The target compound uniquely introduces a 4-methoxyphenethylamino group at the 4-position, a substitution pattern not systematically explored in published NMDA receptor SAR studies. This compound is suited as a key intermediate or probe molecule for SAR campaigns aimed at understanding how 4-amino substituent bulk, lipophilicity, and hydrogen-bonding capacity modulate NMDA receptor subtype selectivity and antagonist potency, building on the framework established by Oh et al. for 4-substituted quinolin-2(1H)-one analogs [2].

Medicinal Chemistry Lead Optimization: CYP Liability Profiling of 4-Substituted Quinolin-2(1H)-ones

Time-dependent CYP inhibition is a critical liability assessed during lead optimization. Structurally related 3-nitroquinolin-2(1H)-one derivatives have been profiled for CYP2D6 and CYP1A2 inhibition, demonstrating that substituent identity significantly influences CYP interaction [3]. The target compound, with its neutral 4-methoxyphenethylamino substituent and computed XLogP3 of 3.7 [4], represents a distinct chemotype for CYP inhibition profiling relative to basic amine-containing analogs. Procurement for head-to-head CYP panel screening against the diethylaminoethyl (CAS 433318-33-3) and isobutylamino (CAS 849920-87-2) analogs enables identification of the substituent with the most favorable metabolic stability profile, directly informing lead series prioritization.

Chemical Biology Tool Compound Development: Nitro-Reduction Prodrug Strategy

The 3-nitro group on the quinolin-2(1H)-one scaffold can be selectively reduced to a 3-amino group under catalytic hydrogenation conditions, providing a masked amine handle for subsequent functionalization . The target compound's 4-methoxyphenethylamino substituent is expected to influence the steric and electronic environment of the nitro reduction, potentially altering reaction kinetics and selectivity compared to the 4-amino analog (CAS 141945-48-4). This compound is therefore valuable for developing nitro-reduction-based prodrug strategies or for generating 3,4-diaminoquinolin-2(1H)-one derivatives with tailored substitution patterns, where the 4-methoxyphenethyl group is retained as a pharmacophoric element.

Anticancer Agent Discovery: Scaffold Diversification via 4-Amino Substituent Variation

A series of 6-substituted-4-hydroxy-1-(2-substituted acetyl)-3-nitroquinolin-2(1H)-one derivatives demonstrated in vitro anticancer activity against KB (oral cancer) cell lines, with the most potent compound (IVc-2) achieving an IC50 of 0.2406 μM [5]. The target compound shares the core 3-nitroquinolin-2(1H)-one scaffold but introduces a 4-methoxyphenethylamino substituent that could be further elaborated at the 1-position via acylation, analogous to the strategy described by Bhat et al. [5]. Procurement enables exploration of this scaffold in EGFR tyrosine kinase-targeted anticancer programs, where molecular docking has already suggested favorable binding interactions for related derivatives.

Quote Request

Request a Quote for 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.